1-Ethyl-2-(piperidin-3-yloxy)-1H-benzoimidazole hydrochloride
Description
Structural Characterization of 1-Ethyl-2-(piperidin-3-yloxy)-1H-benzoimidazole Hydrochloride
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The compound under investigation is systematically named according to International Union of Pure and Applied Chemistry conventions as this compound. This nomenclature reflects the structural architecture of the molecule, which consists of a benzimidazole core substituted at the 1-position with an ethyl group and at the 2-position with a piperidin-3-yloxy substituent, with the entire structure existing as a hydrochloride salt.
The Chemical Abstracts Service registry number for this compound is 1185310-89-7, providing a unique identifier within chemical databases. Alternative systematic names found in chemical literature include 1-ethyl-2-(piperidin-3-yloxy)-1H-benzo[d]imidazole hydrochloride and 1-ethyl-2-piperidin-3-yloxybenzimidazole hydrochloride. These variations in nomenclature reflect different approaches to describing the same molecular structure while maintaining consistency with standard chemical naming conventions.
The compound is catalogued in the PubChem database under the identifier 45786706, which serves as a comprehensive repository for its chemical information and structural data. The systematic identification also includes recognition of its parent compound, identified as PubChem compound identifier 45786707, which represents the free base form without the hydrochloride salt.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C14H20ClN3O, indicating a composition of fourteen carbon atoms, twenty hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom. This formula represents the hydrochloride salt form of the compound, where the chlorine atom is present as part of the hydrochloric acid component that forms the salt with the basic nitrogen atom in the molecule.
The molecular weight has been calculated and reported with slight variations depending on the precision of the calculation method. PubChem reports the molecular weight as 281.78 grams per mole, while other sources provide values of 281.79 and 281.7811 grams per mole. These minor differences reflect variations in the atomic masses used in calculations and rounding conventions employed by different databases and computational systems.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C14H20ClN3O | |
| Molecular Weight | 281.78 g/mol | |
| Molecular Weight | 281.79 g/mol | |
| Molecular Weight | 281.7811 g/mol | |
| Exact Mass | 281.1294900 | |
| Monoisotopic Mass | 281.1294900 |
The compound demonstrates specific structural characteristics in terms of hydrogen bonding capabilities and molecular complexity. According to computational analysis, the molecule contains two hydrogen bond donor sites and three hydrogen bond acceptor sites. The topological polar surface area has been calculated as 39.1 square angstroms, indicating the molecular surface area occupied by polar atoms. Additionally, the molecule possesses three rotatable bonds, which contributes to its conformational flexibility.
Spectroscopic Characterization
Nuclear Magnetic Resonance Spectral Analysis
While specific nuclear magnetic resonance spectral data for this compound were not directly available in the search results, related benzimidazole compounds provide insight into expected spectroscopic characteristics. Nuclear magnetic resonance spectroscopy serves as a fundamental tool for structural elucidation of benzimidazole derivatives, typically revealing characteristic chemical shifts for aromatic protons in the benzimidazole ring system and aliphatic protons in the ethyl and piperidine substituents.
The benzimidazole core typically exhibits aromatic proton signals in the 7.0-8.0 parts per million region in proton nuclear magnetic resonance spectroscopy, while the ethyl group attached to the nitrogen atom would be expected to show characteristic triplet and quartet patterns due to spin-spin coupling. The piperidine ring protons would appear in the aliphatic region, typically between 1.5-3.5 parts per million, with specific multiplicity patterns depending on their chemical environment and coupling relationships.
Carbon-13 nuclear magnetic resonance spectroscopy would provide additional structural confirmation through characteristic chemical shifts for the various carbon environments present in the molecule. The benzimidazole aromatic carbons would appear in the 110-160 parts per million region, while aliphatic carbons from the ethyl and piperidine groups would be observed in the 20-80 parts per million range.
Infrared and Mass Spectrometric Profiling
Infrared spectroscopic analysis of this compound would be expected to reveal characteristic absorption bands corresponding to the functional groups present in the molecule. The benzimidazole core would contribute aromatic carbon-carbon stretching vibrations typically observed in the 1450-1600 wavenumber region, while carbon-hydrogen stretching of aromatic protons would appear around 3000-3100 wavenumbers.
The piperidine ring system would contribute aliphatic carbon-hydrogen stretching vibrations in the 2800-3000 wavenumber region, along with characteristic bending and stretching modes of the cyclic structure. The ether linkage connecting the piperidine and benzimidazole moieties would produce carbon-oxygen stretching vibrations typically observed around 1000-1300 wavenumbers.
Mass spectrometric analysis would provide molecular ion peaks corresponding to the exact mass of 281.1294900 atomic mass units for the hydrochloride salt. Fragmentation patterns would be expected to show characteristic losses corresponding to the ethyl group, piperidine moiety, and various combinations of these structural units, providing additional confirmation of the molecular structure and connectivity.
X-ray Crystallographic Data
No specific X-ray crystallographic data for this compound were identified in the available search results. X-ray crystallographic analysis would provide definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions within the crystal lattice. Such data would be particularly valuable for understanding the spatial arrangement of the benzimidazole and piperidine ring systems and the conformation of the connecting ether linkage.
Crystallographic studies of related benzimidazole compounds have demonstrated the importance of hydrogen bonding interactions in determining crystal packing arrangements and molecular conformations. The hydrochloride salt form of the compound would be expected to exhibit specific hydrogen bonding patterns between the protonated nitrogen atom and the chloride ion, as well as potential intermolecular interactions between neighboring molecules in the crystal structure.
The absence of readily available crystallographic data highlights the need for future structural studies to fully characterize the solid-state properties of this compound. Such studies would provide essential information for understanding the relationship between molecular structure and physical properties, including melting point, solubility, and stability characteristics.
Computational Prediction of 3D Conformational Stability
Computational analysis provides valuable insights into the three-dimensional conformational properties of this compound. The molecule possesses three rotatable bonds, indicating significant conformational flexibility that allows for multiple energetically accessible conformations. This flexibility primarily originates from rotation around the carbon-oxygen bond connecting the benzimidazole and piperidine moieties, as well as rotation around bonds within the ethyl substituent.
The heavy atom count of nineteen atoms contributes to a molecular complexity value of 274, reflecting the intricate three-dimensional structure and the challenges associated with conformational analysis. The presence of one undefined atom stereocenter indicates that the molecule may exist as stereoisomers, depending on the specific configuration at the chiral center within the piperidine ring system.
Computational modeling would predict that the most stable conformations involve optimal positioning of the piperidine ring relative to the benzimidazole core to minimize steric clashes while maximizing favorable intramolecular interactions. The ether oxygen atom serves as both a hydrogen bond acceptor and a flexible linker that allows the piperidine ring to adopt various orientations relative to the planar benzimidazole system.
The compound exists as two covalently-bonded units, representing the organic base and the hydrochloric acid component of the salt. This salt formation significantly influences the conformational preferences through electrostatic interactions between the protonated nitrogen atom and the chloride ion. The formation of the hydrochloride salt also affects the overall molecular geometry and may stabilize certain conformations through intramolecular hydrogen bonding networks.
The topological polar surface area of 39.1 square angstroms suggests moderate polarity that would influence both conformational preferences and intermolecular interactions. This property is particularly important for understanding the compound's behavior in different chemical environments and its potential interactions with biological targets or other chemical species.
Properties
IUPAC Name |
1-ethyl-2-piperidin-3-yloxybenzimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O.ClH/c1-2-17-13-8-4-3-7-12(13)16-14(17)18-11-6-5-9-15-10-11;/h3-4,7-8,11,15H,2,5-6,9-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDDTWIFXDQFGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1OC3CCCNC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671425 | |
| Record name | 1-Ethyl-2-[(piperidin-3-yl)oxy]-1H-benzimidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185310-89-7 | |
| Record name | 1-Ethyl-2-[(piperidin-3-yl)oxy]-1H-benzimidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approach
The preparation typically involves:
- Synthesis of the benzimidazole core : This is commonly achieved by the condensation of o-phenylenediamine with appropriate carboxylic acids or aldehydes under acidic or oxidative conditions.
- Introduction of the piperidin-3-yloxy substituent : This is often done via nucleophilic substitution or etherification reactions where the piperidin-3-ol or a protected derivative reacts with a suitable benzimidazole intermediate.
- Alkylation at the N-1 position : The ethyl group at the N-1 position of benzimidazole is introduced typically through alkylation using ethyl halides or ethylating agents under basic conditions.
- Formation of the hydrochloride salt : The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, improving stability and solubility.
Detailed Preparation Process
Based on analogous processes from patents and literature on benzimidazole derivatives with piperidine substituents, the following detailed method is proposed:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1. Formation of 1H-benzimidazole core | Condensation of o-phenylenediamine with aldehyde or acid derivative | Acidic medium, reflux, 4–8 hours | Yields benzimidazole intermediate |
| 2. N-1 Ethylation | Alkylation of benzimidazole nitrogen with ethyl halide (e.g., ethyl bromide) | Base (e.g., K2CO3), polar aprotic solvent, 25–60°C | Controls N-alkylation selectively |
| 3. Preparation of piperidin-3-ol derivative | Synthesis or procurement of piperidin-3-ol or protected form | Standard methods or commercial | Hydroxy group available for etherification |
| 4. Etherification (O-alkylation) | Reaction of benzimidazole intermediate with piperidin-3-ol under nucleophilic substitution | Use of base (e.g., NaH), polar aprotic solvent (DMF), 0–50°C | Forms piperidin-3-yloxy linkage at C-2 position |
| 5. Hydrochloride salt formation | Treatment with HCl in ether or alcohol solvent | Room temperature, stirring | Produces stable hydrochloride salt |
Solvent and Temperature Considerations
- Solvents such as dichloromethane, methanol, DMF, and alcohols are preferred for dissolution and reaction steps.
- Temperature control is critical; for example, etherification reactions are often carried out at 0–50°C to avoid side reactions.
- Alkylation steps typically occur at mild temperatures (25–60°C) to maintain selectivity.
Purification and Characterization
- The crude product is purified by recrystallization from solvents like cyclohexane or by filtration after slurry formation.
- The hydrochloride salt is isolated by filtration and drying under vacuum.
- Characterization includes PXRD (Powder X-Ray Diffraction) to confirm crystalline form, melting point determination, and spectroscopic methods (NMR, IR).
Research Findings and Optimization
- The use of polar aprotic solvents and controlled temperature ranges (e.g., 20–35°C for dissolution, -30°C to 30°C for precipitation) enhances yield and purity.
- Seeding with crystalline forms can improve polymorphic purity and stability.
- Removal of solvents by vacuum drying, evaporation, or lyophilization is effective for obtaining amorphous or crystalline forms.
- Optional treatment with charcoal or filtration improves solution clarity before isolation.
Summary Table of Preparation Parameters
| Parameter | Preferred Range/Type | Purpose/Effect |
|---|---|---|
| Solvent for dissolution | Alcohols, chloro solvents, polar aprotic solvents (e.g., methanol, dichloromethane, DMF) | Efficient dissolution and reaction medium |
| Temperature for dissolution | 20–35°C | Optimal for solubility and reaction control |
| Temperature for precipitation/crystallization | -30°C to 30°C (preferably 0–5°C) | Controls crystal form and purity |
| Alkylation reagent | Ethyl bromide or similar | Introduces N-ethyl group |
| Base for alkylation/etherification | K2CO3, NaH | Deprotonation to facilitate substitution |
| Salt formation | HCl in ether or alcohol | Stabilizes compound as hydrochloride salt |
| Purification | Recrystallization, filtration, drying | Ensures high purity and polymorphic form |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperidine nitrogen serves as a key nucleophilic site, enabling reactions with electrophilic agents. Under basic conditions (pH > 9), the hydrochloride dissociates, freeing the piperidine nitrogen for substitution.
Example Reaction Pathway :
Where
.
Key Observations :
-
Reactions proceed optimally in polar aprotic solvents (e.g., DMF, THF) at 60–80°C .
-
Steric hindrance at the piperidine-3-yloxy position slows substitution kinetics .
| Electrophile | Product Yield | Conditions |
|---|---|---|
| Methyl iodide | 72% | K₂CO₃, DMF, 70°C |
| Benzyl chloride | 65% | Et₃N, THF, 60°C |
Hydrolysis and pH-Dependent Stability
The compound demonstrates pH-sensitive degradation:
Acidic Conditions (pH < 3):
-
Protonation of the benzimidazole nitrogen enhances ring stability.
-
Limited hydrolysis observed over 24 hours at 25°C.
Basic Conditions (pH > 10):
-
Benzimidazole ring undergoes hydrolytic cleavage:
Stability Data :
| pH | Half-Life (25°C) |
|---|---|
| 1.5 | >30 days |
| 7.4 | 14 days |
| 12.0 | 5.8 hours |
Redox Reactivity
The benzimidazole core participates in oxidation-reduction processes:
-
Oxidation :
-
Reduction :
Biological Interactions and Enzymatic Pathways
Though primarily a synthetic target, the compound shows potential bioactivity:
-
Enzyme Inhibition :
-
Metabolic Pathways :
Industrial-Scale Reaction Optimization
Process parameters for large-scale synthesis include:
| Parameter | Optimal Value |
|---|---|
| Reactor Type | Continuous stirred-tank |
| Temperature | 70–75°C |
| Catalyst | Zeolite (H-BEA-25) |
| Purification Method | Crystallization (EtOH/H₂O) |
Yield improvements (>85%) are achieved via microwave-assisted synthesis at 150°C .
Scientific Research Applications
1-Ethyl-2-(piperidin-3-yloxy)-1H-benzoimidazole hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-(piperidin-3-yloxy)-1H-benzoimidazole hydrochloride involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act as a ligand that binds to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Structural Modifications and Pharmacological Implications
The following table summarizes key structural and pharmacological differences between the target compound and its analogs:
Key Observations
Ring System and Bioactivity: The pyrrolidine analog (5-membered ring) exhibits significantly lower potency (EC50 = 73,700 nM) compared to piperidine-containing compounds, suggesting that the larger piperidine ring may optimize receptor binding . However, its activity data are unavailable .
Substituent Position :
- The target compound’s piperidin-3-yloxy group differs from the piperidin-4-yl substituent in ’s analog. Positional isomerism could influence steric interactions with biological targets .
Counterion Effects :
- Hydrochloride salts (target compound and pyrrolidine analog) are common for enhancing aqueous solubility. In contrast, the difumarate salt () may improve oral bioavailability due to fumarate’s pH-dependent release .
- The trihydrochloride salt in ’s compound increases molecular weight (518.01 g/mol), which may affect pharmacokinetics, such as membrane permeability .
Ethyl vs. Ethoxyethyl Groups :
- The ethoxyethyl side chain in ’s compound introduces hydrophilicity, whereas the ethyl group in the target compound balances lipophilicity and solubility .
Biological Activity
1-Ethyl-2-(piperidin-3-yloxy)-1H-benzoimidazole hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevance in therapeutic applications.
- Molecular Formula : C₁₄H₂₀ClN₃O
- Molecular Weight : 281.79 g/mol
- CAS Number : 1185310-89-7
The biological activity of this compound is primarily attributed to its role as a ligand that interacts with various receptors and enzymes. This interaction can modulate cellular signaling pathways, leading to therapeutic effects in different biological contexts.
Biological Activities
- Antidepressant Potential : Preliminary studies suggest that this compound may have antidepressant properties. It has been investigated for its ability to influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Acetylcholinesterase Inhibition : There is growing interest in compounds that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) as potential treatments for Alzheimer's disease. The inhibition of these enzymes can increase acetylcholine levels, which is beneficial for cognitive function .
- Receptor Binding Studies : The compound has been studied for its binding affinity to various receptors, indicating potential use in developing drugs targeting specific neurological pathways.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Study on Antidepressant Activity : A study published in the Journal of Medicinal Chemistry examined the antidepressant-like effects of similar compounds and suggested that modifications in the benzoimidazole structure could enhance efficacy .
- Inhibitory Effects on Cholinesterases : Research has shown that compounds with similar structures exhibit significant inhibitory activity against AChE and BChE, making them candidates for further development as Alzheimer's therapeutics .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities and properties of this compound compared to related compounds:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Potential antidepressant, AChE inhibitor | Receptor modulation |
| 1-Ethyl-2-(piperidin-4-yloxy)-1H-benzoimidazole hydrochloride | Similar activities | Variations in receptor binding |
| Other benzoimidazole derivatives | Variable; some show anti-inflammatory properties | Diverse mechanisms depending on structure |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-ethyl-2-(piperidin-3-yloxy)-1H-benzoimidazole hydrochloride, and how can purity be optimized?
- Methodology : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions between benzimidazole derivatives and piperidine intermediates. For example, similar compounds (e.g., imidazole-piperidine hybrids) are synthesized using palladium-catalyzed cross-coupling or acid-mediated cyclization . Purity optimization requires column chromatography (silica gel) followed by recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures). Analytical HPLC (C18 column, acetonitrile/water gradient) should confirm ≥95% purity .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodology :
- Structural confirmation : Use - and -NMR to verify substituent positions (e.g., ethyl and piperidinyloxy groups) and salt formation (HCl). Compare experimental spectra with computational predictions (DFT/B3LYP) .
- Physicochemical properties : Determine solubility in DMSO (commonly used for in vitro assays) and aqueous buffers (pH 1–7.4) via shake-flask method. LogP values can be estimated using reverse-phase HPLC .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced target binding affinity?
- Methodology :
- Perform molecular docking (AutoDock Vina, Schrödinger Suite) against receptors (e.g., GPCRs or kinases) to identify key interactions (hydrogen bonds, hydrophobic contacts).
- Use MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns. Adjust substituents (e.g., piperidinyloxy chain length) to optimize binding free energies (MM-PBSA calculations) .
- Validate predictions with in vitro binding assays (e.g., SPR or fluorescence polarization) .
Q. What strategies resolve contradictions between in vitro and in vivo pharmacokinetic data for this compound?
- Methodology :
- In vitro-in vivo correlation (IVIVC) : Compare metabolic stability (microsomal incubation) with plasma exposure (rodent PK studies). If discrepancies arise, investigate hepatic first-pass effects using portal vein cannulation .
- Formulation adjustments : Encapsulate the compound in PEGylated liposomes to enhance bioavailability if poor solubility or rapid clearance is observed .
Q. How can reaction engineering improve scalability while minimizing byproducts?
- Methodology :
- Optimize solvent systems (e.g., switch from THF to 2-MeTHF for greener chemistry) and catalyst loading (e.g., reduce Pd catalyst from 5% to 1% via ligand screening).
- Use flow chemistry for continuous piperidine coupling, ensuring temperature control (±2°C) to suppress side reactions (e.g., over-alkylation) .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for dose-response studies involving this compound?
- Methodology :
- Use nonlinear regression (GraphPad Prism) to calculate EC/IC values. Apply Hill slope analysis to assess cooperativity in receptor binding.
- For high-throughput screening, apply Z’-factor validation to ensure assay robustness (Z’ > 0.5) .
Q. How should researchers address batch-to-batch variability in biological activity?
- Methodology :
- Implement QC protocols:
- Purity : Mandatory HPLC-UV/ELSD for each batch.
- Counterion verification : Titration (e.g., potentiometric) to confirm HCl stoichiometry .
- Use orthogonal assays (e.g., functional cAMP vs. β-arrestin recruitment) to confirm consistent target engagement .
Safety and Handling
Q. What are the critical safety considerations for handling this compound in aqueous environments?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
